

# effect of different milling methods on barium titanate powder dispersion

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Compound of Interest		
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# Technical Support Center: Barium Titanate Powder Dispersion

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **barium titanate** (BaTiO<sub>3</sub>) powder, focusing on the effects of different milling methods on its dispersion.

# **Frequently Asked Questions (FAQs)**

Q1: What is the primary goal of milling **barium titanate** powder?

A1: The primary goal of milling **barium titanate** powder is to reduce its particle size and improve its homogeneity.[1][2][3] This is crucial for achieving dense ceramics with desirable dielectric and piezoelectric properties in applications such as multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric sensors.[4][5] Nanosized powders, in particular, are sought after for creating very thin dielectric layers.[2]

Q2: Which milling methods are commonly used for barium titanate?

A2: High-energy ball milling is a widely used and cost-effective method for the mass production of **barium titanate** powders.[2][3][5] This technique can be used for both the solid-state synthesis of BaTiO<sub>3</sub> from precursor powders (like BaCO<sub>3</sub> and TiO<sub>2</sub>) and for the particle size



reduction of commercially available BaTiO<sub>3</sub>.[1][6] Other methods include mechanochemical synthesis, which also often employs a high-energy planetary ball mill.[4]

Q3: How does milling time affect the particle size of **barium titanate**?

A3: Initially, increasing the milling time leads to a decrease in particle size. However, after a certain point, prolonged milling can lead to particle agglomeration, causing the average particle size to increase again.[1][2] This is because as particles become very fine, their surface energy increases, leading to coalescence to form larger clusters.[2]

Q4: What is the effect of milling speed on particle size?

A4: Increasing the milling speed generally results in a gradual reduction in particle size until a saturation point is reached.[2] For instance, one study showed that increasing the ball milling speed from 200 rpm to 400 rpm (at a fixed time of 30 hours) decreased the particle size from 80 nm to 16 nm.[2]

Q5: Can the milling medium affect the properties of the barium titanate powder?

A5: Yes, the choice of milling liquid can have a significant impact. For example, milling in water can lead to the dissolution of Ba<sup>2+</sup> ions from the BaTiO<sub>3</sub> grains, creating core-shell structures with a TiO<sub>x</sub>-rich layer.[7][8] This can positively affect the sintering behavior. On the other hand, using propan-2-ol as a milling liquid may not have this effect and can lead to different electrical properties in the final ceramic product.[7][8] The dissolution of Ba<sup>2+</sup> in aqueous media is also dependent on the pH of the suspension.[9]

# Troubleshooting Guides Issue 1: Particle Agglomeration After Milling and Drying Symptoms:

- Difficulty in dispersing the powder in a liquid medium.
- Inaccurate particle size measurements due to clumps.
- Formation of visible clumps or caked powder after drying.



#### Possible Causes:

- High Surface Energy of Nanoparticles: As particle size decreases, the surface-to-volume ratio and surface energy increase, leading to a higher tendency for particles to agglomerate to minimize this energy.[2]
- Van der Waals Forces: These attractive forces become significant at the nanoscale, promoting particle sticking.
- Inadequate Dispersion During Milling: Insufficient energy or improper use of dispersants during wet milling can lead to incomplete deagglomeration.
- Improper Drying Technique: High drying temperatures can increase powder activity and cause clumping.[10] Capillary forces during the evaporation of the liquid phase can also pull particles together.[11]

#### **Troubleshooting Steps:**

- Optimize Milling Parameters:
  - Milling Time: Avoid excessively long milling times, as this can lead to reagglomeration.[1]
     [2]
  - Milling Speed: Use an appropriate milling speed to achieve the desired particle size without excessive energy input that might promote agglomeration.[2]
- Utilize Wet Milling with Dispersants:
  - Wet milling is generally preferred over dry milling for better dispersion.
  - Add a suitable dispersant to the slurry before milling. Polymeric dispersants like
    poly(acrylic acid-co-maleic acid) or polyaspartic acid can adsorb onto the particle surfaces,
    creating repulsive forces that prevent agglomeration.[12][13] The optimal concentration of
    the dispersant needs to be determined experimentally.[13]
- Control Drying Conditions:



- Lower Drying Temperature: Dry the milled powder at a lower temperature (e.g., below 80°C) to reduce the likelihood of clumping.[10]
- Alternative Drying Methods: Consider using techniques like vacuum drying or freezedrying, which remove the solvent at lower temperatures and can minimize agglomeration.
   [10]
- Post-Milling Deagglomeration:
  - If agglomeration has already occurred, gentle grinding with an agate mortar and pestle followed by sieving can help break up the clumps.[10]
  - Ultrasonication of a suspension of the agglomerated powder can also be an effective method for de-agglomeration.[14]

# Issue 2: Inconsistent or Broad Particle Size Distribution

#### Symptoms:

- Wide variation in particle sizes observed in characterization techniques (e.g., SEM, TEM).
- Poor reproducibility of experimental results.
- Defects in the final sintered ceramic product.

#### Possible Causes:

- Inefficient Milling: The milling parameters (time, speed, ball-to-powder ratio) may not be optimized to break down all particles uniformly.
- Heterogeneous Starting Material: The initial barium titanate powder may have a very broad particle size distribution.
- Agglomeration: The presence of agglomerates can be misinterpreted as large primary particles, leading to a perceived broad distribution.

#### **Troubleshooting Steps:**



- Optimize Milling Parameters: Systematically vary the milling time, speed, and ball-to-powder ratio to find the optimal conditions for achieving a narrow particle size distribution.
- Characterize the Starting Material: Analyze the particle size distribution of the initial powder to understand the starting point.
- Use a Classification Step: Consider using a technique like centrifugation or sedimentation to separate particles by size after milling to obtain a more uniform fraction.
- Ensure Proper Dispersion: Follow the steps outlined in "Issue 1" to prevent agglomeration, as this is a major contributor to a broad apparent particle size distribution.

#### **Data Presentation**

Table 1: Effect of Milling Time on **Barium Titanate** Particle Size (High-Energy Ball Milling)

Milling Time (hours)	Average Particle Size (nm)	Reference
1	105	[1]
20	28	[1]
30	38	[1]

Note: The increase in particle size after 20 hours is attributed to agglomeration.

Table 2: Effect of Mechanical Activation Time on Mean Grain Size

Milling Time (hours)	Mean Grain Size (μm)	Reference
0 (Basic Powder)	1.98	[15]
3	1.20	[15]
5	0.58	[15]

# **Experimental Protocols**

## **Protocol 1: High-Energy Ball Milling of Barium Titanate**



- Materials and Equipment:
  - Barium titanate powder (commercial or synthesized).
  - Planetary ball mill.
  - Milling jars (e.g., stainless steel, zirconia).
  - Milling balls (e.g., stainless steel, zirconia).
  - Milling medium (e.g., acetone, ethanol, distilled water).[1][8]
  - Dispersant (optional, for wet milling).
- Procedure:
  - 1. Weigh the desired amount of **barium titanate** powder and milling balls. The ball-to-powder ratio is a critical parameter (e.g., 40:1).[4]
  - 2. Place the powder and milling balls into the milling jar.
  - 3. If performing wet milling, add the milling liquid and any dispersant.
  - 4. Seal the milling jars and place them in the planetary ball mill.
  - 5. Set the desired milling speed (e.g., 250 rpm) and milling time (e.g., 1 to 30 hours).[1]
  - 6. After milling, separate the milled powder from the milling balls.
  - 7. If wet milling was performed, dry the powder under controlled conditions (e.g., in an oven at 60-80°C) to prevent agglomeration.[10]

# Protocol 2: Particle Size Analysis using Transmission Electron Microscopy (TEM)

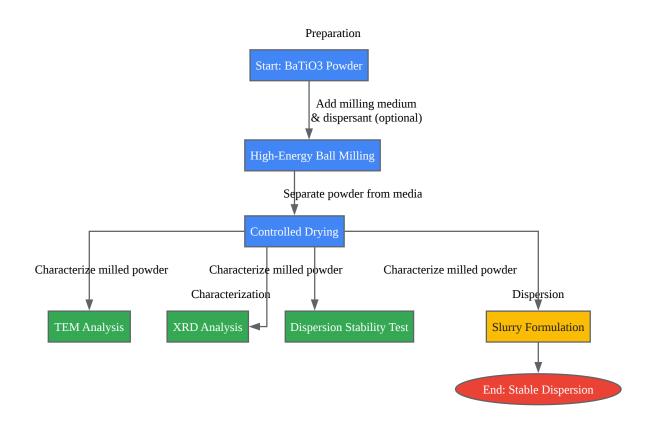
Sample Preparation:



- 1. Disperse a small amount of the milled **barium titanate** powder in a suitable solvent (e.g., ethanol).
- 2. Use ultrasonication to ensure the powder is well-dispersed and to break up any soft agglomerates.
- 3. Place a drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid).
- 4. Allow the solvent to evaporate completely.
- TEM Imaging:
  - 1. Load the TEM grid into the TEM instrument.
  - 2. Acquire images at various magnifications to observe the particle morphology and size distribution.
- Data Analysis:
  - 1. Use image analysis software to measure the dimensions of a statistically significant number of individual particles (e.g., >100).
  - 2. Calculate the average particle size and the standard deviation to determine the particle size distribution.

## **Visualizations**

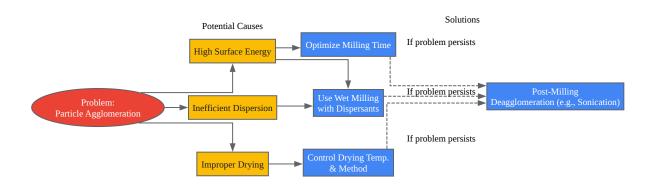




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Caption: Experimental workflow for milling and dispersing BaTiO₃ powder.





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Caption: Troubleshooting logic for particle agglomeration in milled BaTiO<sub>3</sub>.

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